![molecular formula C18H18N2O3S B6485422 N-(2,4-dimethylphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide CAS No. 899998-25-5](/img/structure/B6485422.png)
N-(2,4-dimethylphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
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Description
“N-(2,4-Dimethylphenyl)formamide” is a formamide compound . It is used in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It has a molecular formula of C9H11NO and a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of formamide derivatives often involves nucleophilic substitution reactions. Efficient preparations of N-methylformamide, an active antitumor agent, have been developed with specific isotopic labeling.
Molecular Structure Analysis
The molecular structure and vibrational analysis of N,N-Diphenyl Formamide (DPF) have been carried out using Raman and infrared spectroscopy, and density functional theory (DFT) calculations.
Chemical Reactions Analysis
The chemical reactivity of formamide derivatives includes the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst. The study of hydrogen-bonding ability of N,N-dimethyl formamide with various phenols through FTIR spectra provides insights into complex formation.
Physical And Chemical Properties Analysis
The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Aromatic polyamides derived from formamide-related diamines exhibit good solubility in organic solvents, high thermal stability, and useful mechanical properties.
Mechanism of Action
Target of Action
It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins .
Mode of Action
The compound’s interaction with its targets leads to overexcitation, resulting in paralysis and death in insects . This is due to its agonistic activity in the alpha-adrenergic system and its interaction with the octopamine receptors in the central nervous system .
Biochemical Pathways
Based on its similarity to amitraz, it may interact with diverse receptors of the tox21-nuclear receptor signaling and stress response pathways .
Pharmacokinetics
Amitraz and its metabolites are known to pass the blood-brain barrier (bbb) and induce toxicity in the central and peripheral nervous systems .
Result of Action
Based on its similarity to amitraz, it may lead to overexcitation, paralysis, and death in insects .
Action Environment
It is known that most animal species, including humans, can metabolize amitraz rapidly to form six metabolites during biotransformation .
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-16(13(3)8-11)20-24(22,23)14-5-7-17-15(10-14)12(2)9-18(21)19-17/h4-10,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNZZURFUZUESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |
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